

# An In-depth Technical Guide to MB 543 DBCO: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: MB 543 DBCO

Cat. No.: B15622433

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**MB 543 DBCO** is a bright, water-soluble fluorescent probe belonging to the rhodamine family of dyes. It is functionalized with a dibenzocyclooctyne (DBCO) group, enabling its use in copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly efficient and bioorthogonal, meaning it can occur in complex biological systems without interfering with native biochemical processes. These characteristics make **MB 543 DBCO** a valuable tool for the fluorescent labeling of azide-modified biomolecules, such as proteins, nucleic acids, and glycans, in a variety of applications including cell imaging, flow cytometry, and bioconjugation.<sup>[1][2][3]</sup>

## Chemical Structure and Properties

The chemical structure of **MB 543 DBCO** combines the MB 543 fluorophore with a DBCO moiety, typically connected via a linker arm.

Image of **MB 543 DBCO** Chemical Structure:

Caption: Chemical structure of **MB 543 DBCO**.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **MB 543 DBCO**.

Property	Value	Reference
Molecular Formula	C <sub>54</sub> H <sub>55</sub> N <sub>5</sub> O <sub>13</sub> S <sub>3</sub>	[4]
Molecular Weight	~1076.22 g/mol	[4]
Appearance	Red solid	[5]
Solubility	Water, DMSO, DMF, MeOH	[5]
Storage Conditions	-20°C, desiccated	[5]

## Spectroscopic Properties

**MB 543 DBCO** exhibits strong fluorescence in the orange region of the visible spectrum. Its key spectroscopic properties are detailed below.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	543 - 544 nm	[1][4][5]
Emission Maximum ( $\lambda_{em}$ )	560 - 566 nm	[1][4][5]
Molar Extinction Coefficient ( $\epsilon$ )	~105,000 cm <sup>-1</sup> M <sup>-1</sup>	[5]
Recommended Laser Line	532 nm	[5]
Spectrally Similar Dyes	Alexa Fluor® 546, TAMRA, CF®543	[1][5]

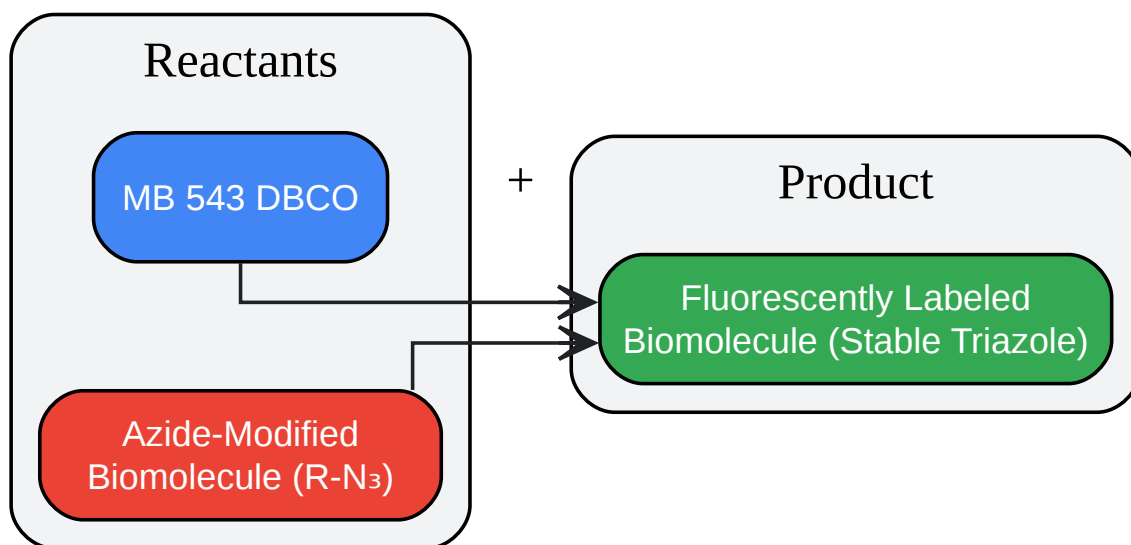
A key feature of the MB 543 fluorophore is its pH insensitivity in the range of pH 3 to 10, ensuring stable fluorescence in a variety of experimental conditions.[3][4]

## Mechanism of Action: Copper-Free Click Chemistry

**MB 543 DBCO** is designed for covalent labeling of azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The high ring strain of the DBCO group allows it to react spontaneously with an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[6][7] This makes the reaction ideal for applications in living cells and organisms.

## Signaling Pathway Diagram: SPAAC Reaction

The following diagram illustrates the reaction between **MB 543 DBCO** and an azide-modified biomolecule.



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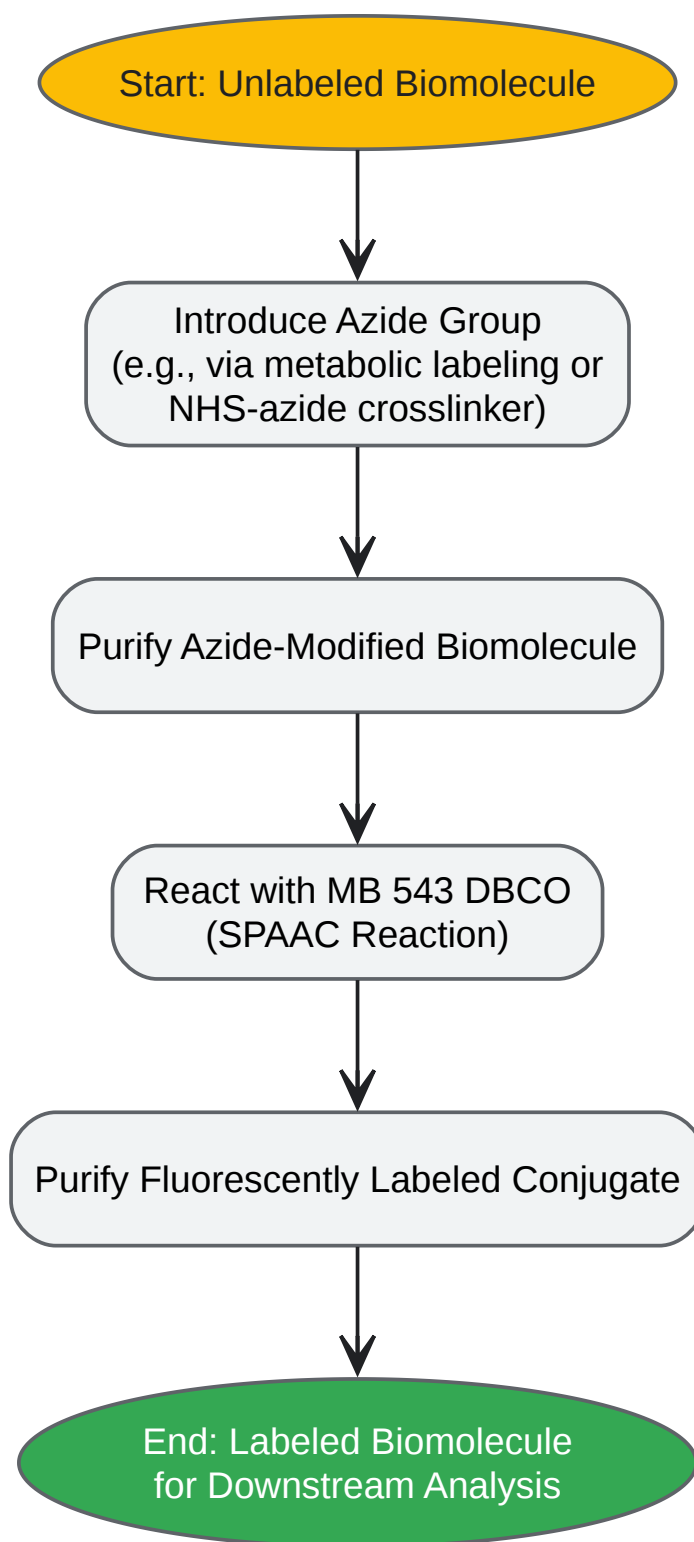
Caption: SPAAC reaction between **MB 543 DBCO** and an azide.

## Experimental Protocols

The following are representative protocols for the use of **MB 543 DBCO** in common applications. Optimization may be required for specific experimental systems.

### General Workflow for Bioconjugation

The general workflow for labeling a biomolecule with **MB 543 DBCO** involves introducing an azide group into the target molecule, followed by the click reaction.



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Caption: General workflow for biomolecule labeling.

## Protocol for Antibody Labeling

This protocol describes the labeling of an antibody that has been previously modified to contain an azide group.

Materials:

- Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing sodium azide.
- **MB 543 DBCO**
- Anhydrous DMSO or DMF
- Purification tools (e.g., desalting columns)

Procedure:

- Prepare **MB 543 DBCO** Stock Solution: Dissolve **MB 543 DBCO** in anhydrous DMSO or DMF to a concentration of 1-10 mM.
- Reaction Setup: Add a 2-4 fold molar excess of the **MB 543 DBCO** stock solution to the azide-modified antibody solution.<sup>[8]</sup>
- Incubation: Incubate the reaction mixture overnight at 4°C with gentle mixing.<sup>[8]</sup> Alternatively, incubation for 1-4 hours at room temperature may be sufficient.
- Purification: Remove unreacted **MB 543 DBCO** using a desalting column or dialysis.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the MB 543 dye at ~543 nm.

## Protocol for Cell Surface Labeling

This protocol involves two main steps: metabolic labeling of cell surface glycans with an azide-containing sugar, followed by reaction with **MB 543 DBCO**.<sup>[9]</sup>

Materials:

- Cells in culture
- Azide-containing sugar (e.g., Ac<sub>4</sub>ManNAz)
- **MB 543 DBCO**
- Cell culture medium and PBS

Procedure:

- Metabolic Labeling:
  - Culture cells in medium containing an appropriate concentration of the azide-sugar (e.g., 25-50  $\mu$ M Ac<sub>4</sub>ManNAz) for 1-3 days. This allows for the incorporation of azide groups into cell surface glycans.[\[9\]](#)
- Cell Preparation:
  - Harvest the cells and wash them 2-3 times with ice-cold PBS to remove any unincorporated azide-sugar.
- Click Reaction:
  - Resuspend the cells in a suitable buffer (e.g., PBS).
  - Add **MB 543 DBCO** to a final concentration of 10-50  $\mu$ M.
  - Incubate for 30-60 minutes at room temperature or 37°C, protected from light.[\[10\]](#)
- Washing:
  - Pellet the cells by centrifugation and wash 2-3 times with PBS to remove excess **MB 543 DBCO**.
- Analysis:
  - Resuspend the cells in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.

## Applications

The versatility of **MB 543 DBCO** and the bioorthogonality of the SPAAC reaction have led to its use in a wide range of applications:

- Fluorescence Microscopy: Imaging the localization and dynamics of labeled biomolecules in fixed or living cells.[11][12]
- Flow Cytometry: Quantifying and sorting labeled cells based on fluorescence intensity.[9]
- Protein Labeling: Creating fluorescently labeled antibodies, proteins, or peptides for use in immunoassays, western blotting, and other protein analysis techniques.[8][13]
- Nucleic Acid Labeling: Fluorescently tagging DNA or RNA for applications in genomics and molecular biology.
- Glycan Analysis: Studying the expression and localization of glycans on the cell surface.[9]

## Conclusion

**MB 543 DBCO** is a robust and versatile fluorescent probe for the specific labeling of azide-modified biomolecules. Its bright fluorescence, high water solubility, and suitability for copper-free click chemistry make it an excellent choice for a wide array of applications in biological research and drug development. The detailed properties and protocols provided in this guide serve as a comprehensive resource for researchers looking to incorporate **MB 543 DBCO** into their experimental workflows.

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